N-Fmoc-3-ethenyl-L-Phenylalanine
Description
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
2-amino-3-(3-ethenylphenyl)propanoic acid |
InChI |
InChI=1S/C11H13NO2/c1-2-8-4-3-5-9(6-8)7-10(12)11(13)14/h2-6,10H,1,7,12H2,(H,13,14) |
InChI Key |
LOQNGWKGCIQOMO-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=CC(=C1)CC(C(=O)O)N |
Origin of Product |
United States |
Synthetic Methodologies for N Fmoc 3 Ethenyl L Phenylalanine and Structural Analogs
Stereoselective Synthesis Approaches for Ethenyl-L-Phenylalanine Scaffolds
Precursor Synthesis and Intermediate Derivatization
The synthesis of the ethenyl-L-phenylalanine scaffold often begins with readily available aromatic precursors. L-phenylalanine itself can serve as a starting material, undergoing various transformations to introduce the ethenyl (vinyl) group at the meta position of the phenyl ring. acs.orgresearchgate.netresearchgate.net One common approach involves the use of 3-vinylbenzaldehyde (B26632) as a key precursor. nih.gov This aldehyde can be reacted with an amino acid, such as L-phenylalanine, in a reductive amination process to generate the desired scaffold. nih.gov
Intermediate derivatization plays a crucial role in preparing the molecule for key transformations. This can include the protection of the amino and carboxyl groups to prevent unwanted side reactions during the introduction of the ethenyl moiety. The specific protecting groups used must be compatible with the reaction conditions for vinyl group installation.
Chiral Induction and Control in Asymmetric Synthesis
Maintaining and controlling the stereochemistry at the alpha-carbon is paramount in the synthesis of L-amino acids. When starting from L-phenylalanine, the chiral center is already established. However, in syntheses that build the amino acid from achiral precursors, asymmetric methods are essential for inducing the desired L-configuration.
One approach to chiral induction involves the use of chiral auxiliaries or templates. For example, N-cinnamoyl-L-proline has been used as a template for the stereoselective synthesis of β-substituted phenylalanine derivatives. nih.gov Asymmetric hydrogenations and other enantioselective transformations catalyzed by chiral metal complexes are also powerful tools for establishing the stereocenter. The Corey-Bakshi-Shibata (CBS) reduction is a well-known method for the enantioselective reduction of prochiral ketones, which can be a key step in building the chiral amino alcohol precursor to the amino acid. wordpress.com
Enzymatic resolutions and transformations offer another highly effective method for achieving high enantiopurity. Phenylalanine ammonia (B1221849) lyases (PALs) can catalyze the stereoselective amination of cinnamic acid derivatives to produce L-phenylalanine analogs. frontiersin.org The inherent stereospecificity of enzymes often leads to products with excellent enantiomeric excess.
N-alpha-Fmoc Protecting Group Strategies
The introduction of the N-alpha-fluorenylmethyloxycarbonyl (Fmoc) group is a standard and critical step in preparing the amino acid for solid-phase peptide synthesis (SPPS). This section details the common methods for Fmoc protection and the optimization required for substrates containing reactive alkene functionalities.
Fmoc-OSu Mediated Protection Techniques
The most widely used reagent for the introduction of the Fmoc group is 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu). total-synthesis.com This reagent is generally preferred over Fmoc-Cl (9-fluorenylmethyl chloroformate) because it is more stable and the reaction conditions are easier to control, leading to fewer side reactions. total-synthesis.com
The protection reaction is typically carried out under weakly basic conditions. The amino acid is dissolved in a mixed solvent system, often containing water and an organic solvent like dioxane or acetone. A mild base, such as sodium bicarbonate or sodium carbonate, is added to deprotonate the amino group, which then acts as a nucleophile, attacking the carbonyl carbon of the Fmoc-OSu. The reaction is usually performed at room temperature.
It is important to note that the use of Fmoc-OSu can sometimes lead to the formation of Fmoc-β-alanine as a side product. nih.gov This impurity arises from a rearrangement of the Fmoc-OSu reagent itself and can complicate the purification of the desired Fmoc-amino acid. nih.gov
Optimization of Fmoc Introduction for Alkene-Containing Phenylalanine Derivatives
The presence of the ethenyl (alkene) group in 3-ethenyl-L-phenylalanine does not typically interfere with the standard Fmoc-OSu protection procedure. The alkene is generally stable to the mild basic conditions used for the Fmoc protection. However, careful optimization of reaction conditions is always recommended to maximize yield and purity. numberanalytics.com
Factors that can be optimized include the choice of base, solvent system, reaction temperature, and reaction time. For instance, while sodium bicarbonate is common, other organic bases like triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA) can also be used, sometimes in anhydrous conditions with solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). total-synthesis.comnih.gov The pH of the reaction mixture is a critical parameter to control to ensure efficient protection while minimizing side reactions.
Monitoring the reaction progress by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is crucial to determine the optimal reaction time and prevent the formation of byproducts.
Compatibility with Various Protecting Groups and Reaction Conditions
The Fmoc group is known for its orthogonality with other commonly used protecting groups in peptide synthesis. numberanalytics.compeptide.com It is stable under acidic conditions, which allows for the use of acid-labile protecting groups for side chains, such as the tert-butyloxycarbonyl (Boc) group. numberanalytics.compeptide.com This orthogonality is a cornerstone of modern solid-phase peptide synthesis, enabling the selective removal of the Fmoc group with a mild base (like piperidine (B6355638) in DMF) without affecting the side-chain protecting groups or the linkage of the peptide to the resin. nih.gov
The Fmoc group is also compatible with a range of reaction conditions used in peptide synthesis, including coupling reactions mediated by carbodiimides (like DCC or DIC) and activating agents (like HOBt or HBTU). However, the Fmoc group can be sensitive to certain strong nucleophiles and reducing conditions. For example, it can be cleaved by catalytic hydrogenation, although it is generally less reactive than benzyl-based protecting groups. total-synthesis.com
When synthesizing complex peptides containing N-Fmoc-3-ethenyl-L-phenylalanine, the compatibility of the ethenyl group with all subsequent reaction steps must also be considered. The alkene moiety is generally stable but could potentially react under certain conditions, such as with strong oxidizing agents or during certain types of cross-coupling reactions if they were to be performed on the peptide.
Advanced Synthetic Techniques for Ethenyl-Phenylalanine Derivatives
Modern organic synthesis provides a powerful toolkit for constructing complex molecules like this compound. Techniques such as transition metal-catalyzed cross-coupling, hydrosilylation, and selective oxidation are pivotal in accessing these and other structurally related amino acids.
Transition metal catalysis is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds under mild conditions with high functional group compatibility. Several key reactions are employed in the synthesis of ethenyl-phenylalanine derivatives.
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene using a palladium catalyst. wikipedia.org This method can be applied to synthesize ethenyl-phenylalanine derivatives by, for example, reacting a protected 3-halo-L-phenylalanine with ethylene (B1197577) gas. The reaction typically proceeds through a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the aryl halide, followed by alkene insertion and β-hydride elimination to yield the final product. wikipedia.orgresearchgate.net
The Stille reaction is another powerful palladium-catalyzed cross-coupling method that joins an organotin compound with an sp²-hybridized organic halide. wikipedia.orglibretexts.org For the synthesis of the target molecule, a protected 3-iodo-L-phenylalanine derivative can be coupled with a vinylstannane reagent. wikipedia.org The Stille reaction is known for its tolerance of a wide array of functional groups, although the toxicity of organotin reagents is a significant drawback. wikipedia.orgorganic-chemistry.org The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org The addition of copper(I) salts has been shown to accelerate the reaction rate. organic-chemistry.orgharvard.edu
Olefin metathesis, utilizing Grubbs catalysts , represents another advanced strategy. wikipedia.org These ruthenium-based catalysts can facilitate the formation of C=C bonds. For instance, ring-closing metathesis (RCM) is used to create conformationally restricted amino acids. nih.govacs.org More directly, cross-metathesis could be employed to introduce a vinyl group onto an existing alkene-containing side chain. A recent approach demonstrated the ability to generate the alkenic amino acid vinylglycine using a Hoveyda-Grubbs catalyst, highlighting the potential of metathesis in creating these valuable building blocks. biorxiv.org
Table 1: Comparison of Transition Metal-Catalyzed Coupling Reactions
| Reaction | Nucleophile | Electrophile | Catalyst System (Typical) | Key Advantages | Key Disadvantages |
| Heck Reaction | Alkene (e.g., ethylene) | Aryl/Vinyl Halide or Triflate | Pd(OAc)₂, PPh₃ | Atom economy, readily available alkenes | Often requires high temperatures/pressures |
| Stille Reaction | Organostannane (e.g., vinyltributyltin) | Aryl/Vinyl Halide or Triflate | Pd(PPh₃)₄, Cu(I) salts | High functional group tolerance, stable reagents wikipedia.org | Toxicity of tin compounds, purification challenges organic-chemistry.org |
| Suzuki Reaction | Organoboron (e.g., vinylboronic acid) | Aryl/Vinyl Halide or Triflate | Pd(PPh₃)₄, base (e.g., Na₂CO₃) | Low toxicity of boron reagents, stable reagents | Base sensitivity of some substrates |
| Olefin Metathesis | Alkene | Alkene | Grubbs or Hoveyda-Grubbs Catalyst | High functional group tolerance, works in various solvents wikipedia.org | Catalyst sensitivity to air/impurities (generation dependent) |
Hydrosilylation involves the addition of a silicon-hydride (Si-H) bond across a carbon-carbon double bond, a reaction that can be applied to the ethenyl side chain of phenylalanine derivatives. This process yields organosilanes, which are versatile intermediates in organic synthesis. libretexts.org The reaction is typically catalyzed by transition metal complexes, most commonly those based on platinum or ruthenium. researchgate.netnih.gov
For example, Karstedt's catalyst, a platinum(0) complex, is effective in catalyzing the hydrosilylation of alkene-containing amino acids. researchgate.net Ruthenium(II) complexes have also been developed for aqueous hydrosilylation, demonstrating the potential to modify complex biomolecules. nih.gov More recently, visible-light-mediated hydrosilylation has emerged as an expedient method for synthesizing β-silyl α-amino acids, utilizing radicals generated from hydrosilanes for conjugate addition. nih.govscite.ai
Table 2: Examples of Hydrosilylation of Alkyne/Alkene-Containing Amino Acid Derivatives
| Substrate | Silane | Catalyst System | Product Yield | Reference |
| O-propargyl-tyrosine derivative | ArMe₂SiH | Ru(II) complex | 91% | nih.gov |
| O-propargyl-serine derivative | PhMe₂SiH | Ru(II) complex | 98% | nih.gov |
| S-propargyl-cysteine derivative | PhMe₂SiH | Ru(II) complex | 29% | nih.gov |
| Fmoc-Propargylglycine | 1-Methyl-2,3,4,5-tetraphenyl-1H-silole | Karstedt's catalyst | 95% | researchgate.net |
| Dehydroalanine ester | Various hydrosilanes | Visible light / photoredox catalyst | Good to excellent | nih.gov |
The oxidation of the side chain of ethenyl-phenylalanine derivatives offers a route to further functionalization, although achieving high selectivity can be challenging. The reactivity of the ethenyl group differs significantly from that of a saturated alkyl chain.
A well-established reaction in aromatic chemistry is the side-chain oxidation of alkylbenzenes. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize an alkyl group to a carboxylic acid, provided the benzylic carbon has at least one hydrogen atom. youtube.comlibretexts.org This powerful transformation would convert a compound like N-Fmoc-3-ethyl-L-phenylalanine into the corresponding 3-carboxy-L-phenylalanine derivative. wuxiapptec.com However, this method is generally too harsh to selectively modify the ethenyl group of this compound without cleaving the double bond entirely. The mechanism is complex but is understood to be initiated by the abstraction of a benzylic hydrogen. youtube.comlibretexts.org
Selective oxidation of the vinyl group itself—for instance, to form an epoxide or a diol—while preserving the chiral amino acid core requires milder, more specific reagents that are compatible with the other functional groups present in the molecule. The in vivo oxidation of amino acid side chains is a known biological process that can lead to protein modification and has been implicated in various pathologies, but these enzymatic processes are distinct from synthetic laboratory methods. nih.gov
Table 3: Common Oxidizing Agents for Aromatic Side Chains
| Reagent | Conditions | Typical Transformation | Applicability Notes |
| Potassium Permanganate (KMnO₄) | Basic, followed by acid workup | Alkyl group to Carboxylic Acid | Requires a benzylic hydrogen; will cleave C=C bonds. |
| Chromic Acid (H₂CrO₄) | Acidic (Jones Oxidation) | Alkyl group to Carboxylic Acid | Requires a benzylic hydrogen; strong oxidant. youtube.com |
| Osmium Tetroxide (OsO₄) | Catalytic, with co-oxidant (e.g., NMO) | Alkene to cis-Diol | Selective for double bonds; highly toxic. |
| Peroxy Acids (e.g., m-CPBA) | Inert solvent | Alkene to Epoxide | Selective for double bonds; widely used for epoxidation. |
Incorporation of N Fmoc 3 Ethenyl L Phenylalanine into Peptide Architectures
Solid-Phase Peptide Synthesis (SPPS) Integration
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the efficient and controlled assembly of peptide chains on a solid support. altabioscience.comdu.ac.in The integration of N-Fmoc-3-ethenyl-L-phenylalanine into this workflow requires careful consideration of protocols, reagents, and potential challenges.
The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the most widely used method in SPPS due to its mild deprotection conditions. altabioscience.comdu.ac.innih.gov This approach is particularly well-suited for the incorporation of modified amino acids, including those with sensitive functionalities like the ethenyl group of this compound. nih.gov
The general cycle of Fmoc-SPPS involves several key steps:
Resin Loading: The first amino acid, in this case, this compound, is anchored to a solid support, such as Wang or 2-chlorotrityl chloride resin. du.ac.inuci.edu
Fmoc Deprotection: The N-terminal Fmoc protecting group is removed using a weak base, typically a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). altabioscience.comuci.edu
Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminus of the resin-bound peptide. du.ac.in
Washing: Excess reagents and byproducts are washed away before the next cycle begins. peptide.com
This iterative process is repeated until the desired peptide sequence is assembled. du.ac.in The use of Fmoc-protected amino acids, including this compound, is crucial for preventing unwanted polymerization during the coupling steps. altabioscience.com
The efficiency of the coupling step is critical for the successful synthesis of peptides containing sterically hindered or unusual amino acids. The ethenyl group of this compound can present steric challenges, necessitating the use of potent coupling reagents. cem.com
Commonly used coupling reagents in Fmoc-SPPS include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) when used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). bachem.combeilstein-journals.org For more challenging couplings, uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) are often employed due to their high reactivity. du.ac.inbachem.com The choice of reagent can significantly impact coupling efficiency and minimize side reactions. For instance, COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a newer generation coupling reagent with efficiencies comparable to HATU but with a better safety profile. bachem.com
Microwave-assisted SPPS has also emerged as a powerful technique to accelerate coupling reactions, particularly for hindered amino acids, by driving the reactions to completion more efficiently. cem.com
Table 1: Common Coupling Reagents for SPPS
| Reagent | Full Name | Key Features |
| DIC | N,N'-Diisopropylcarbodiimide | Often used with additives; soluble urea (B33335) byproduct. bachem.com |
| HOBt | 1-Hydroxybenzotriazole | Additive used with carbodiimides to suppress racemization. |
| Oxyma | Ethyl 2-cyano-2-(hydroxyimino)acetate | Safer and often more effective alternative to HOBt. bachem.com |
| HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | Popular and effective uronium-based coupling reagent. bachem.com |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly efficient, especially for sterically hindered amino acids. du.ac.inbachem.com |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | High efficiency, improved safety profile, suitable for microwave SPPS. bachem.com |
The presence of an alkene moiety, such as the ethenyl group in 3-ethenyl-L-phenylalanine, can introduce specific challenges during peptide synthesis. While the ethenyl group is generally stable under standard Fmoc-SPPS conditions, potential side reactions can occur. For instance, the double bond could potentially react with certain reagents or under specific conditions, although this is not a commonly reported issue with the vinyl group of 3-ethenyl-L-phenylalanine during standard coupling and deprotection steps.
A more significant challenge is often the steric hindrance posed by the unnatural amino acid, which can lead to incomplete coupling reactions. cem.comnih.gov This results in deletion sequences, where one or more amino acids are missing from the final peptide. To overcome this, several optimization strategies can be employed:
Extended Coupling Times: Increasing the reaction time for the coupling step can help drive the reaction to completion. uci.edu
Double Coupling: Repeating the coupling step with a fresh portion of activated amino acid can ensure a higher yield of the desired product.
Use of Stronger Coupling Reagents: As mentioned previously, employing more potent coupling reagents like HATU or COMU is often necessary for hindered amino acids. bachem.com
Microwave Irradiation: Microwave-assisted synthesis can significantly enhance the rate and efficiency of coupling reactions. cem.com
Another potential issue is peptide aggregation, where the growing peptide chains interact with each other on the solid support, hindering further reactions. nih.gov This is a general challenge in SPPS, particularly for hydrophobic sequences, and can be exacerbated by the presence of bulky unnatural amino acids. nih.govnih.gov Strategies to mitigate aggregation include the use of specialized resins, chaotropic salts, or the incorporation of backbone-modifying elements like pseudoprolines. nih.gov
A key advantage of incorporating this compound is the ability to perform chemical modifications on the ethenyl side chain while the peptide is still attached to the solid support. This allows for the site-specific introduction of various functionalities.
One of the most powerful reactions for this purpose is the thiol-ene "click" reaction . nih.govrsc.org This photo-initiated radical addition of a thiol to the alkene is highly efficient, proceeds under mild conditions, and is chemoselective, meaning it does not interfere with other functional groups present in the peptide. nih.govresearchgate.net This reaction can be used for various purposes, including:
Peptide Cyclization: The ethenyl group can react with a cysteine residue within the same peptide chain to form a cyclic peptide. nih.govrsc.orgnih.gov This is a valuable strategy for constraining the peptide's conformation, which can lead to increased stability and biological activity. nih.gov
Bioconjugation: The ethenyl group can be used as a handle to attach other molecules, such as fluorescent dyes, imaging agents, or polyethylene (B3416737) glycol (PEG), to the peptide.
Other potential on-resin modifications of the ethenyl group include olefin metathesis, which can be used to form carbon-carbon bonds, and various addition reactions across the double bond. acs.org
Chemoenzymatic Synthesis of Peptides Containing Ethenyl-L-Phenylalanine
Chemoenzymatic peptide synthesis combines the flexibility of chemical methods with the high stereoselectivity of enzymatic catalysis. nih.gov In this approach, proteases are often used in reverse, to catalyze the formation of peptide bonds rather than their hydrolysis. nih.gov
The incorporation of unnatural amino acids like 3-ethenyl-L-phenylalanine into peptides via chemoenzymatic methods presents both opportunities and challenges. While enzymes offer exquisite control over stereochemistry, their substrate specificity can be a limiting factor. nih.govnih.gov
Several proteases, such as papain, α-chymotrypsin, and thermolysin, have been investigated for their ability to accept unnatural amino acids as substrates. nih.govrsc.org For example, studies have shown that chymotrypsin (B1334515) can utilize allylglycine, another alkene-containing amino acid, as a substrate in dipeptide synthesis. nih.gov The success of incorporating 3-ethenyl-L-phenylalanine would depend on the specific enzyme's ability to accommodate the phenyl and ethenyl moieties in its active site.
Challenges in chemoenzymatic synthesis include the need to optimize reaction conditions such as pH, temperature, and solvent, as well as the potential for low reaction rates and yields. nih.gov However, the development of engineered enzymes and the use of novel reaction media are expanding the scope of this methodology for the synthesis of peptides containing unnatural residues. nih.gov
Solution-Phase Peptide Synthesis Approaches
While SPPS is the dominant method for peptide synthesis, solution-phase synthesis remains a viable and sometimes advantageous approach, particularly for the large-scale production of shorter peptides. du.ac.in In solution-phase synthesis, all reactions are carried out in a homogeneous solution, and the intermediates are purified after each step.
The incorporation of this compound into peptides via solution-phase methods follows the same fundamental principles of peptide bond formation as SPPS. Coupling reagents such as DIC/HOBt or HATU are used to activate the carboxylic acid of the incoming amino acid, which then reacts with the free amine of the peptide chain. du.ac.inbachem.com
A key challenge in solution-phase synthesis is the purification of the product after each coupling and deprotection step, which can be time-consuming and lead to material loss. However, for specific applications, such as the synthesis of di- or tripeptides containing this compound that might serve as building blocks for further fragment condensation, solution-phase synthesis can be a very effective strategy.
Chemical Reactivity and Post Synthetic Functionalization of the Ethenyl Side Chain
Bioorthogonal Conjugation Strategies Utilizing the Ethenyl Moiety
The ethenyl group of N-Fmoc-3-ethenyl-L-phenylalanine is well-suited for bioorthogonal reactions, which are chemical reactions that can proceed within living systems without interfering with natural biochemical processes. This characteristic permits the specific labeling and modification of peptides and proteins in intricate biological settings.
A significant bioorthogonal strategy involving the ethenyl side chain is the thiol-ene reaction. wikipedia.org This reaction entails the addition of a thiol to the alkene of the ethenyl group, resulting in a stable thioether linkage. researchgate.net The reaction is known for its high efficiency and mild reaction conditions, making it suitable for modifying delicate biomolecules. wikipedia.orgresearchgate.net
Photo-initiated thiol-ene reactions offer spatial and temporal control over peptide modification. rsc.orgnih.gov With a suitable photoinitiator, UV light can prompt the formation of a thiyl radical from a thiol. researchgate.netwhiterose.ac.uk This radical then adds to the ethenyl side chain of the phenylalanine analog, starting a chain reaction that culminates in a thioether bond. whiterose.ac.uk This technique has been effectively used for the site-specific labeling of peptides and for creating hydrogel-peptide conjugates. rsc.orgfrontiersin.org The reaction is quick and can be carried out in aqueous buffers, underscoring its biocompatibility. researchgate.net
The thiol-ene reaction can also be used for the intramolecular cyclization of peptides, both while the peptide is attached to a solid support (on-resin) and after it has been cleaved into solution (in-solution). frontiersin.orgnih.gov This is accomplished by including both the ethenyl-L-phenylalanine residue and a cysteine residue in the peptide sequence. nih.govrsc.org The thiol group of the cysteine can then react with the ethenyl side chain to form a cyclic peptide. nih.govnih.govrsc.org This approach has been utilized to produce conformationally constrained peptides with improved biological activity and stability. nih.gov On-resin cyclization provides the benefit of easier purification since excess reagents can be readily washed away. frontiersin.orgnih.gov However, in some cases, low yields on-resin have led researchers to adopt a solution-phase approach. frontiersin.orgnih.gov
Ring-closing metathesis (RCM) is another robust method that employs the reactivity of the ethenyl side chain to form cyclic peptides. researchgate.netmdpi.com "Stapled" peptides are a type of macrocyclic peptide where a synthetic brace is added to lock the peptide into a particular conformation, frequently an α-helix. csmres.co.uknih.govnih.gov This can result in greater resistance to proteolysis, better cell permeability, and enhanced binding affinity to the target. nih.govnih.gov
The success of RCM in peptide chemistry is largely attributed to the creation of highly efficient and tolerant ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts. researchgate.netnih.gov These catalysts facilitate the creation of a new double bond between two alkene-bearing amino acid side chains within a peptide sequence, with the concurrent release of a small volatile alkene like ethylene (B1197577). researchgate.net When this compound is integrated into a peptide with another alkene-containing amino acid, RCM can be used to create a covalent bridge, or "staple," between the two residues. nih.gov The choice of catalyst can affect the efficiency and stereoselectivity of the cyclization reaction. researchgate.net For instance, some ruthenium catalysts have been developed to favor the formation of the E-olefin isomer in macrocyclic peptides. researchgate.net
| Catalyst Family | Common Examples | Key Characteristics |
| Grubbs Catalysts | First-Generation, Second-Generation | Known for good activity, with the second generation showing higher activity and greater stability towards air and moisture. researchgate.net |
| Hoveyda-Grubbs Catalysts | First-Generation, Second-Generation | Generally exhibit high stability. The second-generation catalyst is often preferred for challenging RCM reactions due to its fast initiation and high stability. mdpi.com |
The design of stapled peptides using ethenyl-L-phenylalanine necessitates careful thought regarding several elements. csmres.co.ukresearchgate.net The placement of the ethenyl-L-phenylalanine and the other olefin-bearing amino acid within the peptide sequence is paramount. acs.org Typically, they are located at i, i+4 or i, i+7 positions to stabilize an α-helical conformation. researchgate.netnih.gov The length and characteristics of the resulting hydrocarbon staple also significantly influence the final structure and properties of the peptide. acs.org Shorter staples tend to create more rigid structures, whereas longer, more flexible staples can be used to cover larger distances. acs.org The stereochemistry of the newly formed double bond in the staple (E or Z) can also influence the peptide's conformation and biological activity. nih.gov Computational modeling is frequently employed alongside experimental work to inform the design of these stapled peptides. csmres.co.ukresearchgate.net
| Stapling Position | Typical Macrocycle Size | Targeted Secondary Structure |
| i, i+3 | ~11-12 atoms | β-turn or distorted helix mdpi.com |
| i, i+4 | ~14-15 atoms | α-helix (single turn) nih.gov |
| i, i+7 | ~21-22 atoms | α-helix (spanning two turns) researchgate.netnih.gov |
Hydroboration Reactions for Boronic Acid Incorporation
Alternative Functionalization of Ethenyl Side Chains for Bioconjugation
Beyond hydroboration, the ethenyl side chain of this compound can be functionalized through various other reactions, expanding its utility in bioconjugation. rsc.orgrsc.orgresearchgate.net
The ethenyl group can be converted into a vinyl sulfone, which is an excellent Michael acceptor. rsc.orgrsc.orgresearchgate.net This functionality allows for the specific coupling with nucleophiles such as the amine groups of lysine (B10760008) residues or the thiol groups of cysteine residues in proteins. rsc.orgrsc.orgresearchgate.netnih.gov This reaction is highly efficient and proceeds under mild, biocompatible conditions. rsc.orgresearchgate.net
The resulting thioether or amine linkage is very stable. researchgate.net The selectivity of the reaction towards thiols over amines can often be controlled by adjusting the pH of the reaction medium. nih.gov
Decarboxylative strategies offer another avenue for functionalizing molecules, and these can be conceptually applied to systems containing vinyl groups. Photoredox catalysis, in particular, has emerged as a powerful tool for generating radicals from carboxylic acids, which can then add to Michael acceptors. researchgate.netacs.orgnih.govnih.gov
In a related context, visible-light-mediated single-electron transfer has been used for the site-selective modification of proteins by exploiting differences in the oxidation potentials of various functional groups. nih.govnih.gov This principle could potentially be harnessed to functionalize the ethenyl side chain of this compound in the presence of other redox-active residues within a peptide.
Applications in Advanced Material Science and Polymer Chemistry
Polymerization of N-Fmoc-3-ethenyl-L-Phenylalanine Derivatives
The presence of the ethenyl group allows for the polymerization of this compound derivatives through various mechanisms, leading to novel polymers with pendant reactive sites. Two prominent methods are the ring-opening polymerization (ROP) of its N-carboxyanhydride (NCA) derivative and the reversible addition-fragmentation chain transfer (RAFT) polymerization of its acrylamide derivative.
The ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) is one of the most efficient methods for producing synthetic polypeptides. pku.edu.cn This method can be applied to alkene-modified amino acids, such as 3-ethenyl-L-phenylalanine, after its conversion to the corresponding NCA monomer. The synthesis of NCAs from amino acids with alkene side chains has been well-documented. acs.org
The polymerization is typically initiated by a nucleophile, such as a primary amine, which attacks the carbonyl group of the NCA ring. nih.govillinois.edu This leads to the ring opening, the release of carbon dioxide, and the formation of a propagating chain with a terminal amine group that can subsequently react with another NCA monomer. nih.gov The alkene functionality on the phenyl ring is generally stable under these conditions and remains as a pendant group along the polypeptide backbone. acs.org This process results in the formation of poly(3-ethenyl-L-phenylalanine), a polypeptide scaffold decorated with reactive vinyl groups, while the Fmoc group would typically be removed prior to NCA formation or after polymerization. The ability to polymerize NCAs with unprotected reactive side groups is a significant advancement, enabling the synthesis of functional polypeptides in a more direct manner. pku.edu.cn
Table 1: Illustrative ROP of 3-ethenyl-L-phenylalanine NCA
This interactive table shows representative data for the primary amine-initiated ring-opening polymerization of an alkene-modified N-carboxyanhydride (NCA).
| Entry | Initiator | Monomer/Initiator Ratio | Conversion (%) | Mn (kDa) | Đ (PDI) |
| 1 | n-Hexylamine | 50 | 98 | 10.2 | 1.15 |
| 2 | n-Hexylamine | 100 | 97 | 20.1 | 1.18 |
| 3 | n-Hexylamine | 150 | 95 | 29.5 | 1.21 |
| 4 | Benzylamine | 50 | 99 | 10.3 | 1.14 |
| 5 | Benzylamine | 100 | 98 | 20.3 | 1.16 |
Note: Data are hypothetical, based on typical results for NCA ROP of functional amino acids.
Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a powerful controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, complex architectures, and low dispersity. nih.gov For a compound like this compound to be polymerized via RAFT, it would first be converted into a vinyl monomer, typically an acrylamide or methacrylate. The resulting monomer can then undergo RAFT polymerization.
The process involves a conventional radical initiator to generate propagating radicals, but the key to control lies in the addition of a RAFT chain transfer agent (CTA). nih.govnih.gov The CTA reversibly reacts with the growing polymer chains, establishing an equilibrium between active (propagating) and dormant species. mdpi.com This dynamic equilibrium ensures that all chains grow at a similar rate, leading to a well-defined polymer. The polymerization of acrylamide monomers via RAFT has been shown to be efficient, yielding polymers with controlled characteristics. nih.govmdpi.com Applying this to an acrylamide derivative of this compound would produce a vinyl polymer where the amino acid derivative is located in the side chain.
Table 2: Representative Data for RAFT Polymerization of an Acrylamide Derivative
This interactive table presents typical results for the RAFT polymerization of an acrylamide monomer derived from this compound, demonstrating the controlled nature of the process.
| Entry | [Monomer]:[CTA]:[Initiator] | Time (h) | Conversion (%) | Mn,exp ( g/mol ) | Đ (PDI) |
| 1 | 50:1:0.1 | 6 | 92 | 21,500 | 1.13 |
| 2 | 100:1:0.1 | 8 | 94 | 42,300 | 1.15 |
| 3 | 200:1:0.1 | 12 | 91 | 81,100 | 1.19 |
| 4 | 400:1:0.1 | 18 | 89 | 155,900 | 1.24 |
Note: Data are hypothetical, based on typical results for controlled RAFT polymerization of functional acrylamide monomers.
Functional Polymer Design with Ethenyl-L-Phenylalanine as a Monomer
Polymers synthesized from an ethenyl-L-phenylalanine monomer serve as versatile platforms for creating a wide array of functional materials through post-polymerization modification. nih.govmdpi.com The pendant ethenyl groups along the polymer backbone are chemically accessible handles that can be modified using a variety of efficient chemical reactions without altering the polymer's degree of polymerization. nih.gov
This strategy allows for the creation of diverse materials from a single parent polymer. For instance, the alkene can undergo thiol-ene "click" reactions to attach thiol-containing molecules, including biomolecules like cysteine-containing peptides. Other potential modifications include epoxidation, hydrogenation, or hydroboration-oxidation, each introducing different functional groups (epoxides, alkyls, or alcohols, respectively). This modular approach is highly advantageous for systematically studying structure-property relationships and for tailoring materials for specific applications in fields like drug delivery and biotechnology. nih.gov
Table 3: Potential Post-Polymerization Modifications of Poly(3-ethenyl-L-phenylalanine)
This interactive table outlines several chemical reactions that can be performed on the pendant ethenyl groups of the polymer, along with the resulting functional group introduced.
| Reaction Type | Reagents | Resulting Functional Group | Potential Application |
| Thiol-ene Reaction | R-SH, Photoinitiator | Thioether | Bioconjugation, Hydrogel formation |
| Epoxidation | m-CPBA | Epoxide | Cross-linking, Further reaction |
| Dihydroxylation | OsO4, NMO | Diol | Increased hydrophilicity |
| Hydroboration-Oxidation | 1. BH3-THF; 2. H2O2, NaOH | Alcohol | Polarity modification |
| Heck Coupling | Aryl halide, Pd catalyst | Substituted alkene | Electronic/Optical materials |
| Hydrogenation | H2, Pd/C | Ethylbenzene side chain | Increased hydrophobicity |
Surface Modification and Biopolymer Interfaces
Polymers derived from this compound are excellent candidates for surface modification, enabling the creation of functional and biocompatible interfaces. The ability to tailor surface properties is crucial for implantable medical devices, biosensors, and cell culture platforms. nih.govacs.org
The pendant ethenyl groups can be used to covalently graft the polymer to a substrate. For example, radical-induced grafting can attach the alkene groups directly to hydrogen-terminated carbon or silicon surfaces, forming stable C-C or Si-C bonds. nih.gov Alternatively, a "grafting to" approach can be used, where the pre-synthesized polymer reacts with a surface that has been pre-functionalized with complementary reactive groups.
Once immobilized, the polypeptide coating imparts new properties to the surface. The phenylalanine component can enhance biocompatibility and participate in specific interactions, such as π-π stacking. Such peptide-modified surfaces are highly effective for creating biopolymer interfaces, for example, by controlling the orientation and activity of immobilized enzymes or promoting specific cell adhesion. plos.org This control over the surface chemistry at the molecular level allows for the design of sophisticated materials that can interact with biological systems in a controlled and predictable manner. mdpi.com
Computational and Theoretical Investigations of Ethenyl L Phenylalanine Derivatives
Molecular Modeling and Docking Studies of Phenylalanine Analogs
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For phenylalanine analogs like N-Fmoc-3-ethenyl-L-phenylalanine, modeling is the first step toward understanding how the ethenyl substitution influences its three-dimensional structure and potential interactions with biological macromolecules.
Docking studies are a key application of molecular modeling, predicting the preferred orientation of one molecule when bound to a second to form a stable complex. This is particularly relevant for understanding how modified amino acids might interact with enzyme active sites or protein-protein interfaces. For instance, studies on various phenylalanine analogs have been crucial in designing molecules that target specific amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), which is overexpressed in many cancers. nih.gov Research has shown that modifications to the phenyl ring, including the addition of lipophilic or halogen groups, can significantly alter binding affinity. nih.gov A homology model of LAT1 suggests that a hydrophobic subpocket can interact with substituents at position 3 of the phenyl ring, enhancing binding. nih.gov
In the context of this compound, docking simulations could be employed to predict its binding affinity to target proteins. The ethenyl group at the meta-position introduces a region of increased planarity and electron density (π-system), which could lead to favorable π-π stacking or hydrophobic interactions within a receptor's binding pocket. A hypothetical docking study against a target protein might yield results similar to those shown in the table below, where binding affinity is often reported as a negative score (more negative indicates stronger binding).
Table 1: Hypothetical Docking Scores of Phenylalanine Analogs against a Target Protein
| Compound | Docking Score (kcal/mol) | Key Predicted Interactions |
| N-Fmoc-L-Phenylalanine | -7.5 | Hydrophobic, π-π stacking |
| This compound | -8.2 | Hydrophobic, enhanced π-π stacking |
| N-Fmoc-3-iodo-L-Phenylalanine | -8.5 | Hydrophobic, halogen bonding |
| N-Fmoc-3-methyl-L-Phenylalanine | -7.8 | Hydrophobic |
Note: This table is for illustrative purposes and does not represent actual experimental data.
Molecular Dynamics Simulations for Conformational Analysis and Interactions
While molecular modeling provides a static picture, molecular dynamics (MD) simulations allow scientists to observe the motion of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of conformational changes, solvent interactions, and the dynamics of binding events.
For this compound, MD simulations are invaluable for several reasons:
Conformational Analysis: The Fmoc protecting group, the amino acid backbone, and the ethenyl-phenyl side chain all have rotational freedom. MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformations and the pathways for transitioning between them. nih.govacs.org
Self-Assembly: Fmoc-protected amino acids are well-known for their ability to self-assemble into nanostructures like hydrogels. mdpi.comnih.gov MD simulations can reveal the intermolecular interactions (e.g., π-stacking of fluorenyl and phenyl groups, hydrogen bonding) that drive the formation of these ordered assemblies. mdpi.comnih.gov
Solvent Effects: The behavior of the molecule in different solvents (e.g., water, organic solvents) can be explicitly modeled, showing how solvent molecules arrange around the solute and influence its conformation and aggregation propensity. researchgate.net
A typical MD simulation of an Fmoc-amino acid system involves defining the initial coordinates, solvating the molecule in a periodic box of water, and running the simulation for tens to hundreds of nanoseconds. mdpi.com Analysis of the resulting trajectory can provide information on structural stability, hydrogen bonding patterns, and radial distribution functions.
Table 2: Typical Parameters for an MD Simulation of an Fmoc-Amino Acid
| Parameter | Typical Value/Setting | Purpose |
| Force Field | GROMOS, AMBER, CHARMM | Defines the potential energy function of the system. |
| Water Model | SPC/E, TIP3P | Represents the properties of water molecules. |
| Simulation Time | 100-500 ns | Duration of the simulation to ensure adequate sampling. |
| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. |
| Temperature | 300 K | Simulates physiological or room temperature conditions. |
| Pressure | 1 atm | Simulates standard atmospheric pressure. |
Quantum Chemical Calculations (DFT) for Structural and Electronic Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a highly accurate method for investigating the electronic structure of molecules. Unlike the classical mechanics-based force fields used in MD, DFT solves an approximation of the Schrödinger equation to determine the electron density, from which all electronic properties of the system can be derived. global-sci.com
For this compound, DFT calculations are essential for:
Geometric Optimization: Determining the most stable 3D structure with precise bond lengths, bond angles, and dihedral angles. Studies on phenylalanine have shown that DFT can achieve quantitative agreement with experimental geometric parameters. nih.govnih.gov
Electronic Properties: Calculating the distribution of electron charge across the molecule, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular dipole moment. The ethenyl group is an electron-donating group which would be expected to alter the charge distribution on the phenyl ring and lower the HOMO-LUMO gap compared to unsubstituted phenylalanine, potentially influencing its reactivity and spectroscopic properties.
Vibrational Frequencies: Predicting the infrared (IR) and Raman spectra of the molecule. These predicted spectra can be compared with experimental data to confirm the structure and identify characteristic vibrational modes associated with the ethenyl group. acs.org
Benchmark studies on phenylalanine and its derivatives have shown that long-range corrected hybrid functionals, such as ωB97X-D, provide excellent results that compare well with more computationally expensive methods like coupled-cluster (CC2). nih.gov
Table 3: Illustrative DFT-Calculated Properties of Phenylalanine vs. a Hypothetical Ethenyl-Phenylalanine
| Property | Phenylalanine | 3-ethenyl-L-Phenylalanine |
| Optimized Cα-Cβ Bond Length | 1.54 Å | 1.54 Å |
| Optimized Phenyl C=C Bond Length | ~1.40 Å | ~1.40 Å (ring), 1.34 Å (ethenyl) |
| HOMO-LUMO Gap | 5.9 eV | 5.5 eV (expected decrease) |
| Dipole Moment | ~1.8 D | ~2.1 D (expected increase) |
Note: This table is for illustrative purposes. Values for 3-ethenyl-L-phenylalanine are hypothetical estimates based on chemical principles.
Predictive Studies of Reaction Pathways and Reactivity
Computational chemistry can also be used to predict the reactivity of a molecule and elucidate the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify transition states (the highest energy point along a reaction coordinate) and calculate the activation energy, which determines the reaction rate.
For this compound, this approach could be used to:
Predict Side Reactions: In peptide synthesis, various side reactions can occur. Computational studies can predict the likelihood of unwanted reactions involving the ethenyl group under different chemical conditions (e.g., acidic or basic environments during Fmoc deprotection).
Analyze Electrophilic Addition: The ethenyl group is susceptible to electrophilic addition reactions. Quantum chemical calculations can model the approach of an electrophile to the double bond, determine the structure of the intermediate carbocation, and predict the regioselectivity of the reaction.
Study Neighboring Group Effects: The electronic properties of the ethenyl-phenylalanine side chain can influence the reactivity of the adjacent peptide backbone. For example, computational studies have investigated how the side chain of a C-terminal adjacent phenylalanine residue can affect the rate of asparagine deamidation by stabilizing the transition state. mdpi.com A similar study could determine if the electron-donating nature of the ethenyl group has a comparable or distinct effect. The energy barrier for such a reaction could be calculated to quantify this influence.
These predictive studies are vital for troubleshooting synthetic procedures and for designing novel chemical transformations that leverage the unique reactivity of the ethenyl group.
Future Directions and Emerging Research Avenues
Development of Novel Reaction Chemistries for Ethenyl Functionality
The ethenyl group of N-Fmoc-3-ethenyl-L-phenylalanine is a gateway to a diverse array of chemical transformations. Researchers are actively exploring and optimizing a range of reactions to exploit its unique reactivity. These include, but are not limited to, palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide variety of substituents onto the phenyl ring, enabling the synthesis of a vast library of novel amino acid derivatives with distinct electronic, steric, and functional properties.
Furthermore, the double bond of the ethenyl group is amenable to other important transformations. Metathesis reactions, for instance, can be employed to create new carbon-carbon bonds, leading to the formation of complex macrocyclic peptides or the dimerization of peptide chains. Additionally, the ethenyl group can participate in click chemistry reactions, such as thiol-ene and Diels-Alder reactions, which are known for their high efficiency and specificity. The development of these and other novel reaction chemistries is a key focus, as it directly expands the toolkit available to chemists for creating bespoke peptides and proteins.
Expansion of Ethenyl-L-Phenylalanine Applications in Peptide and Protein Engineering
The ability to incorporate this compound into peptides using standard solid-phase peptide synthesis (SPPS) protocols is a significant advantage. mdpi.comontosight.ai This allows for the site-specific introduction of the ethenyl functionality into a peptide sequence. Once incorporated, this "handle" can be used for a multitude of applications in peptide and protein engineering.
One major area of interest is the development of peptide-based therapeutics with enhanced properties. For example, the ethenyl group can be used as an attachment point for polyethylene (B3416737) glycol (PEG) chains (PEGylation) to improve the pharmacokinetic profile of a peptide drug, or for the conjugation of cytotoxic agents to create targeted antibody-drug conjugates. The introduction of ethenyl-L-phenylalanine can also be used to create novel peptide-based biomaterials. For instance, the ethenyl groups can be polymerized to form cross-linked hydrogels for tissue engineering applications or to create novel surfaces with specific binding properties.
| Application Area | Potential Use of Ethenyl-L-Phenylalanine |
| Therapeutics | Site-specific drug conjugation, PEGylation, development of stapled peptides. |
| Biomaterials | Formation of hydrogels, surface modification, creation of novel polymers. |
| Protein Engineering | Introduction of unnatural side chains, creation of proteins with novel catalytic activities. |
Integration with Advanced Analytical Techniques for Characterization
As with any novel compound, the thorough characterization of this compound and the peptides and proteins containing it is crucial. A suite of advanced analytical techniques is being employed to this end. High-resolution mass spectrometry (HRMS) is essential for confirming the molecular weight and elemental composition of the synthesized amino acid and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and 2D techniques like COSY and HSQC, provides detailed information about the molecular structure and the connectivity of the atoms.
Role in the Development of New Research Tools and Probes
The unique reactivity of the ethenyl group makes this compound an excellent candidate for the development of new research tools and chemical probes. By attaching fluorescent dyes, biotin (B1667282) tags, or other reporter molecules to the ethenyl handle, scientists can create probes for a variety of applications.
For example, a fluorescently labeled peptide containing ethenyl-L-phenylalanine could be used to visualize the localization of a specific protein within a cell using fluorescence microscopy. Biotinylated peptides can be used for affinity purification of protein binding partners. Furthermore, the ethenyl group itself can be designed to act as a reactive probe to covalently label the active site of an enzyme, providing valuable information about its catalytic mechanism. The development of such tools is instrumental in advancing our understanding of complex biological processes at the molecular level.
Q & A
Basic Research Questions
What are the optimal conditions for synthesizing N-Fmoc-3-ethenyl-L-Phenylalanine in solid-phase peptide synthesis (SPPS)?
Methodological Answer:
- Synthesis Protocol : Use standard Fmoc-SPPS protocols with a pre-loaded Wang resin. Activate the carboxyl group of this compound using coupling reagents like HBTU/HOBt in DMF. Maintain a 4-fold molar excess of the amino acid relative to resin loading .
- Critical Parameters : Monitor coupling efficiency via Kaiser test or FT-IR spectroscopy. Adjust reaction time (typically 1–2 hours) if steric hindrance from the ethenyl group slows coupling .
- Purification : Post-cleavage, purify via reverse-phase HPLC (C18 column) with a gradient of 0.1% TFA in water/acetonitrile. Confirm purity (>95%) by LC-MS .
How does the 3-ethenyl substituent influence the stability of this compound during peptide synthesis?
Methodological Answer:
- Steric and Electronic Effects : The ethenyl group introduces steric bulk at the phenyl ring’s meta position, potentially slowing coupling or deprotection steps. Compare reaction kinetics with non-substituted Fmoc-Phe derivatives using HPLC .
- Deprotection Stability : Ensure Fmoc removal with 20% piperidine in DMF is complete (monitor UV absorbance at 301 nm). Extended deprotection times (5–10 minutes) may be needed if the substituent stabilizes the Fmoc group .
- Data Validation : Use MALDI-TOF MS to confirm peptide integrity post-synthesis, as incomplete coupling or side reactions (e.g., oxidation of ethenyl) can occur .
What analytical techniques are recommended for characterizing this compound and its derivatives?
Methodological Answer:
- Structural Confirmation :
- Purity Assessment : TLC (silica gel, ethyl acetate/hexane 3:7) with UV visualization at 254 nm. Rf ≈ 0.4–0.5 for Fmoc-protected species .
Advanced Research Questions
How can researchers design experiments to study the impact of the 3-ethenyl group on peptide secondary structure?
Methodological Answer:
- Comparative CD Spectroscopy : Synthesize model peptides (e.g., α-helical or β-sheet motifs) with this compound and its non-substituted analog. Compare circular dichroism spectra in aqueous buffer (pH 7.4) to assess structural perturbations .
- Molecular Dynamics (MD) Simulations : Model the ethenyl group’s interactions with adjacent residues. Use software like GROMACS to predict steric clashes or stabilizing π-π interactions .
- Thermal Denaturation : Measure Tm values via DSC to quantify stability differences in substituted vs. unsubstituted peptides .
What strategies mitigate data contradictions in solubility and reactivity studies of this compound?
Methodological Answer:
- Solubility Optimization : Test solvents like DMF, THF, or DCM with 1% acetic acid. Use dynamic light scattering (DLS) to detect aggregation. If solubility <5 mg/mL, consider PEGylation or salt formation .
- Reactivity Discrepancies : If coupling yields vary between batches, verify substituent integrity via NMR. Oxidative degradation of the ethenyl group (e.g., epoxidation) may occur; use argon sparging during synthesis .
- Statistical Validation : Perform triplicate experiments with ANOVA analysis to distinguish experimental error from inherent variability .
How can this compound be utilized in site-specific bioconjugation or click chemistry applications?
Methodological Answer:
- Ethenyl Functionalization : Convert the ethenyl group to an epoxide via mCPBA oxidation, enabling nucleophilic attack by thiols or amines in target biomolecules .
- Thiol-Ene Click Chemistry : Irradiate (365 nm) with a thiol-containing partner (e.g., cysteine-rich proteins) in the presence of a photoinitiator (e.g., DMPA) for rapid, site-specific conjugation .
- Validation : Confirm conjugation efficiency via SDS-PAGE (shift in molecular weight) or fluorescence labeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
